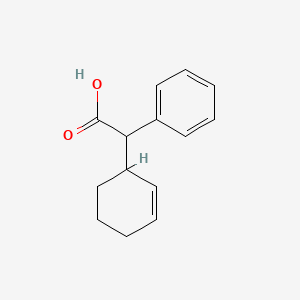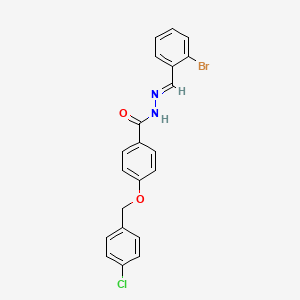![molecular formula C32H36N2O8S B12011118 Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex molecule with a long name, but let’s break it down It consists of several functional groups, including a thiazole ring, a pyrrole ring, and ester and ketone functionalities
Thiazole Ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They are found in various natural products and pharmaceuticals.
Pyrrole Ring: Pyrroles are also five-membered heterocyclic rings, commonly found in porphyrins (such as heme) and other biologically active compounds.
Ester and Ketone Groups: These functional groups play essential roles in chemical reactivity and biological interactions.
Métodos De Preparación
Industrial Production: Industrial-scale production methods for this compound would require optimization to achieve high yields and cost-effectiveness. Collaboration between synthetic chemists and process engineers would be crucial to develop efficient processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The compound may undergo redox reactions, converting functional groups (e.g., ketones to alcohols or vice versa).
Substitution Reactions: Substituents on the benzene rings can be modified through electrophilic or nucleophilic aromatic substitution.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) promote ester hydrolysis.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies would be necessary to identify the major products.
Aplicaciones Científicas De Investigación
This compound’s applications span various fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemistry: Study its reactivity and explore novel transformations.
Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).
Industry: Explore its use in materials science (e.g., polymers, coatings).
Mecanismo De Acción
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research would be needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
: Example of a thiazole-containing compound: Thiamine (Vitamin B1) : Example of a pyrrole-containing compound: Porphobilinogen : Example of an ester-containing compound: Ethyl acetate : Example of a ketone-containing compound: Acetone
Propiedades
Fórmula molecular |
C32H36N2O8S |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H36N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)40-8-3)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)39-5/h10-15,18,26,35H,6-9,16-17H2,1-5H3/b27-25- |
Clave InChI |
KGRHCHDBDRWEGI-RFBIWTDZSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)

